

CAS number 1761-71-3 properties and uses

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4'-Methylenedicyclohexanamine**

Cat. No.: **B7771672**

[Get Quote](#)

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 1761-71-3)

Introduction

4,4'-Methylenebis(2-methylcyclohexylamine), registered under CAS number 1761-71-3, is a cycloaliphatic diamine that serves as a high-performance curing agent and chemical intermediate. It is also known by various synonyms, including MMCA and 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane. This compound is a mixture of stereoisomers, which results in it being a liquid at room temperature with a low viscosity, a characteristic that is highly advantageous in many of its applications.

This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2-methylcyclohexylamine), detailing its chemical and physical properties, primary applications, and the underlying chemical principles of its function. The content is tailored for researchers, scientists, and professionals in drug development and material science, offering insights into its utility and handling.

Chemical and Physical Properties

The utility of 4,4'-Methylenebis(2-methylcyclohexylamine) in various applications is a direct consequence of its specific physicochemical properties. Its liquid state at ambient temperatures and low viscosity are particularly notable, facilitating ease of handling and processing in formulations.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2-methylcyclohexylamine)

Property	Value
CAS Number	1761-71-3
Molecular Formula	C15H30N2
Molecular Weight	238.42 g/mol
Appearance	Colorless to light yellow liquid
Odor	Amine-like
Boiling Point	330 °C (decomposes)
Melting Point	-40 °C
Density	0.94 g/cm³ at 20 °C
Viscosity	50-90 mPa·s at 25 °C
Flash Point	> 150 °C
Solubility in Water	1 g/L at 20 °C
Vapor Pressure	< 0.01 hPa at 20 °C
Amine Value	460-480 mg KOH/g

Core Applications and Industrial Significance

The primary application of 4,4'-Methylenebis(2-methylcyclohexylamine) is as a curing agent for epoxy resins. Its unique molecular structure, featuring two primary amine groups attached to cycloaliphatic rings, imparts a combination of desirable properties to the cured epoxy system.

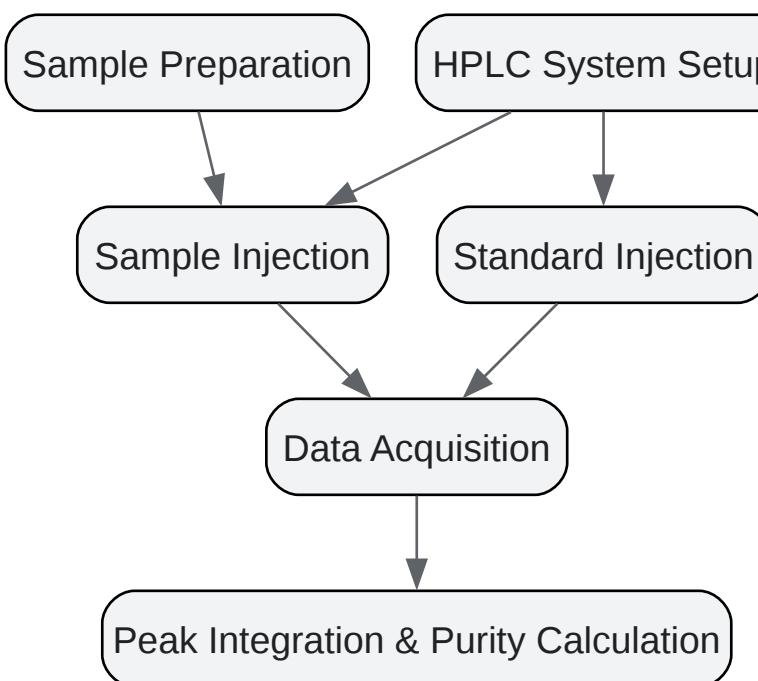
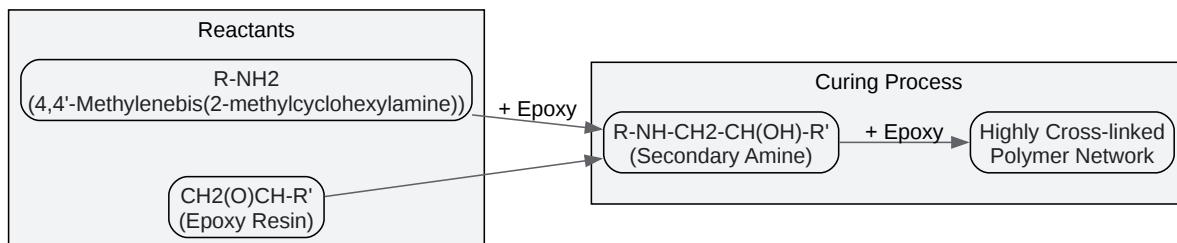
Key Application Areas:

- **High-Performance Composites:** It is used in the fabrication of composites for applications demanding high strength and durability, such as in the aerospace and automotive industries.
- **Industrial Coatings:** Its use in epoxy-based coatings provides excellent chemical resistance, abrasion resistance, and a high-gloss finish, making it suitable for flooring, protective coatings for steel and concrete, and tank linings.

- **Adhesives and Sealants:** The strong bonds formed during the curing process result in high-performance adhesives with excellent adhesion to a variety of substrates.
- **Electrical Encapsulation:** Due to its good dielectric properties and low shrinkage upon curing, it is used for encapsulating electronic components, providing protection from moisture, dust, and mechanical shock.

The choice of this specific diamine as a curing agent is driven by the performance characteristics it imparts to the final product, including high glass transition temperature (Tg), excellent mechanical strength, and superior chemical resistance.

Mechanism of Action in Epoxy Curing



The curing of epoxy resins with 4,4'-Methylenebis(2-methylcyclohexylamine) is a classic example of addition polymerization. The nucleophilic primary amine groups of the diamine attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin.

Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxide group. This allows each molecule of 4,4'-Methylenebis(2-methylcyclohexylamine) to potentially react with four epoxide groups, leading to the formation of a highly cross-linked, three-dimensional polymer network. This extensive cross-linking is the source of the high strength, thermal stability, and chemical resistance of the cured epoxy.

The reaction proceeds in two stages:

- The primary amine reacts with an epoxide group to form a secondary amine.
- The newly formed secondary amine then reacts with another epoxide group.

This process is illustrated in the diagram below:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [CAS number 1761-71-3 properties and uses]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771672#cas-number-1761-71-3-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com